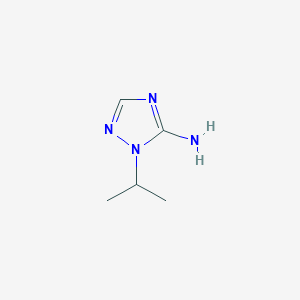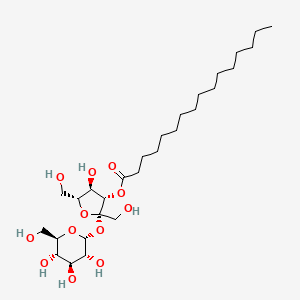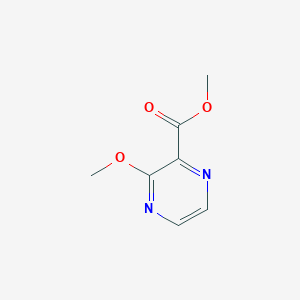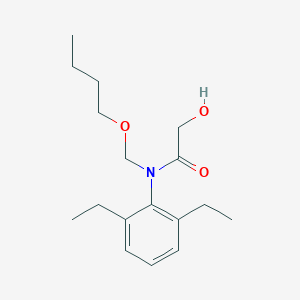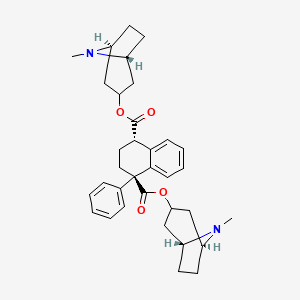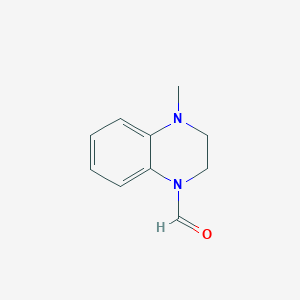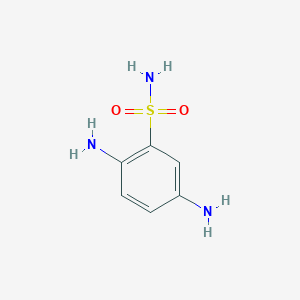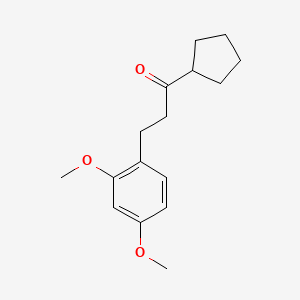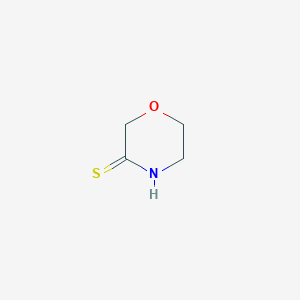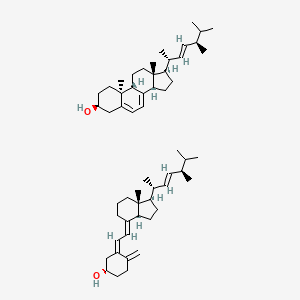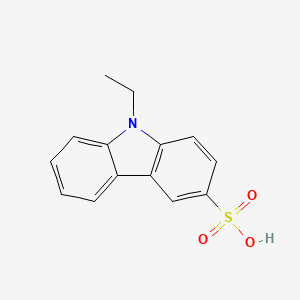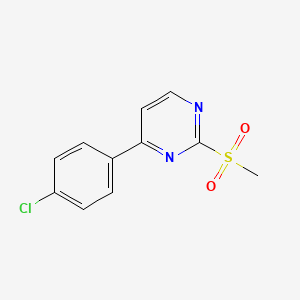
4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine, also known as CMPD1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by scientists at the University of Dundee in 2007 and has since been used in a variety of studies to understand the mechanisms of action of different proteins and enzymes.
Wirkmechanismus
4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine works by binding to the ATP-binding site of kinases and blocking their activity. This leads to the inhibition of downstream signaling pathways and cellular processes. It has been shown to be a competitive inhibitor of CDK5 and a non-competitive inhibitor of GSK3β.
Biochemische Und Physiologische Effekte
4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease. In addition, it has been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine is its potency and selectivity for specific kinases. This allows for more precise targeting of specific cellular processes and signaling pathways. However, one of the limitations of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, it has been shown to have off-target effects on some enzymes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the use of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine in scientific research. One area of interest is the development of more potent and selective inhibitors of specific kinases. Another area of interest is the use of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine in combination with other drugs to enhance their efficacy. Finally, there is interest in exploring the potential therapeutic applications of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine in the treatment of cancer, neurodegenerative diseases, and other conditions.
Conclusion
In conclusion, 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine is a small molecule inhibitor that has been widely used in scientific research to study the mechanisms of action of different proteins and enzymes. It has several advantages, including its potency and selectivity for specific kinases, and has been shown to have several biochemical and physiological effects. However, it also has some limitations, including its low solubility in aqueous solutions and off-target effects on some enzymes. Overall, 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine is a valuable tool for understanding the complex signaling pathways that regulate cellular processes and has the potential to be developed into a therapeutic agent for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine has been used in a wide range of scientific research applications, including the study of protein kinases, phosphatases, and other enzymes. It has been shown to be a potent inhibitor of several kinases, including CDK5, GSK3β, and DYRK1A. It has also been used to study the role of these enzymes in various cellular processes, including cell cycle regulation, neurodegeneration, and cancer.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-17(15,16)11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGRYYARNGJCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619846 | |
| Record name | 4-(4-Chlorophenyl)-2-(methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine | |
CAS RN |
434941-56-7 | |
| Record name | 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=434941-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-2-(methanesulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

